Cas no 1368925-24-9 (1H-indole-3-sulfonamide)

1H-Indole-3-sulfonamide is a heterocyclic organic compound featuring an indole core substituted with a sulfonamide group at the 3-position. This structure imparts unique reactivity and functional versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The sulfonamide moiety enhances its potential as a precursor for biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its well-defined chemical properties facilitate precise modifications, enabling tailored applications in medicinal chemistry. The compound's stability and compatibility with various reaction conditions further underscore its utility in research and industrial settings. Analytical methods for its characterization are well-established, ensuring reproducibility in synthetic workflows.
1H-indole-3-sulfonamide structure
1H-indole-3-sulfonamide structure
商品名:1H-indole-3-sulfonamide
CAS番号:1368925-24-9
MF:C8H8N2O2S
メガワット:196.226320266724
MDL:MFCD21882128
CID:4594112
PubChem ID:18960409

1H-indole-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • 1H-indole-3-sulfonamide
    • G72572
    • EN300-254546
    • 1H-indole-3-sulfonic acid amide
    • AKSKDJAFNCAVPW-UHFFFAOYSA-N
    • 1368925-24-9
    • SCHEMBL32896
    • AKOS019066920
    • indole-3-sulfonamide
    • MDL: MFCD21882128
    • インチ: 1S/C8H8N2O2S/c9-13(11,12)8-5-10-7-4-2-1-3-6(7)8/h1-5,10H,(H2,9,11,12)
    • InChIKey: AKSKDJAFNCAVPW-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=CC=C2)C(S(N)(=O)=O)=C1

計算された属性

  • せいみつぶんしりょう: 196.03064868g/mol
  • どういたいしつりょう: 196.03064868g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

1H-indole-3-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-254546-10g
1H-indole-3-sulfonamide
1368925-24-9 95%
10g
$4176.0 2023-09-14
Enamine
EN300-254546-1g
1H-indole-3-sulfonamide
1368925-24-9 95%
1g
$971.0 2023-09-14
Enamine
EN300-254546-0.05g
1H-indole-3-sulfonamide
1368925-24-9 95%
0.05g
$226.0 2024-06-19
Enamine
EN300-254546-2.5g
1H-indole-3-sulfonamide
1368925-24-9 95%
2.5g
$1903.0 2024-06-19
1PlusChem
1P01C3O7-10g
1H-indole-3-sulfonamide
1368925-24-9 95%
10g
$5224.00 2023-12-22
1PlusChem
1P01C3O7-50mg
1H-indole-3-sulfonamide
1368925-24-9 95%
50mg
$332.00 2023-12-22
Aaron
AR01C3WJ-100mg
1H-Indole-3-sulfonamide
1368925-24-9 95%
100mg
$207.00 2025-02-09
Aaron
AR01C3WJ-10g
1H-indole-3-sulfonamide
1368925-24-9 95%
10g
$5767.00 2023-12-16
A2B Chem LLC
AW43447-2.5g
1H-indole-3-sulfonamide
1368925-24-9 95%
2.5g
$2039.00 2024-04-20
Aaron
AR01C3WJ-50mg
1H-Indole-3-sulfonamide
1368925-24-9 95%
50mg
$122.00 2025-02-09

1H-indole-3-sulfonamide 関連文献

1H-indole-3-sulfonamideに関する追加情報

Comprehensive Overview of 1H-Indole-3-sulfonamide (CAS No. 1368925-24-9): Properties, Applications, and Research Insights

1H-Indole-3-sulfonamide (CAS No. 1368925-24-9) is a specialized organic compound garnering significant attention in pharmaceutical and biochemical research. This sulfonamide derivative of indole is characterized by its unique molecular structure, combining the indole scaffold with a sulfonamide functional group. Its heterocyclic framework and hydrogen-bonding capacity make it a valuable intermediate for drug discovery and material science applications.

Recent studies highlight the compound's role in modulating enzyme inhibition, particularly in targeting carbonic anhydrase isoforms, a hotspot in cancer and metabolic disorder research. The 1H-Indole-3-sulfonamide structure offers tunable reactivity, enabling researchers to explore its potential in designing selective inhibitors with minimal off-target effects. This aligns with the growing demand for precision therapeutics—a trending topic in AI-driven drug design forums and academic discussions.

From a synthetic chemistry perspective, CAS 1368925-24-9 serves as a versatile building block. Its sulfonamide moiety facilitates interactions with biological targets, while the indole core contributes to π-stacking and hydrophobic binding—key features in small-molecule drug development. Laboratories frequently employ this compound in high-throughput screening (HTS) campaigns, reflecting its relevance in automated drug discovery platforms, a frequently searched term in scientific databases.

Environmental and green chemistry applications are also emerging for 1H-Indole-3-sulfonamide. Researchers investigate its biodegradability and potential as a bio-based catalyst, addressing the surge in searches for eco-friendly synthetic routes. Its stability under physiological conditions further supports its use in sustainable pharmaceutical formulations, a niche gaining traction among environmentally conscious investors.

Analytical characterization of CAS 1368925-24-9 typically involves HPLC-MS and NMR spectroscopy, with computational studies (molecular docking and QSAR modeling) predicting its binding affinities. These methodologies dominate search queries related to compound validation techniques, underscoring the compound's integration with cheminformatics tools.

In material science, derivatives of 1H-Indole-3-sulfonamide exhibit promise in organic semiconductors due to their electron-rich architecture. This intersects with the booming interest in flexible electronics and energy storage solutions, frequently cited in patent filings and industry reports.

Regulatory-wise, 1368925-24-9 is not classified as hazardous under major chemical inventories, but proper laboratory safety protocols (another high-search-volume term) should always be followed. Its non-toxic profile in standard assays makes it suitable for academic and industrial R&D settings.

Future directions for 1H-Indole-3-sulfonamide research may explore its neuroprotective properties or antimicrobial activity—topics trending in PubMed and Google Scholar alerts. Collaborative studies between computational chemists and experimentalists could unlock novel applications, leveraging machine learning predictions for structural optimization.

For procurement, suppliers often list CAS 1368925-24-9 under fine chemical catalogs, with purity grades ranging from 95% to >98%. Bulk inquiries typically reference GMP-compliant synthesis—a critical consideration for preclinical development teams vetting compound sources.

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